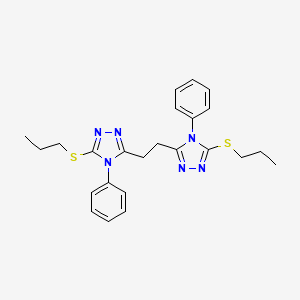![molecular formula C20H12O4 B12903002 2-(Dibenzo[b,d]furan-3-carbonyl)benzoic acid CAS No. 56260-29-8](/img/structure/B12903002.png)
2-(Dibenzo[b,d]furan-3-carbonyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dibenzo[b,d]furan-3-carbonyl)benzoic acid is an organic compound that features a dibenzofuran moiety linked to a benzoic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dibenzo[b,d]furan-3-carbonyl)benzoic acid typically involves the acylation of dibenzofuran derivatives. One common method is the Friedel-Crafts acylation, where dibenzofuran reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful temperature control to avoid side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, forming carboxylate derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Carboxylate derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated dibenzofuran derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, 2-(Dibenzo[b,d]furan-3-carbonyl)benzoic acid serves as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology: The compound’s structural similarity to biologically active molecules makes it a candidate for drug development. It can be used in the synthesis of potential pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine: Research into its pharmacological properties could lead to new treatments for diseases. Its ability to interact with biological targets makes it a valuable compound in medicinal chemistry.
Industry: In the materials science industry, this compound can be used in the development of new polymers and advanced materials. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism by which 2-(Dibenzo[b,d]furan-3-carbonyl)benzoic acid exerts its effects depends on its interaction with molecular targets. It can act as an inhibitor or activator of specific enzymes, binding to active sites and altering their activity. The pathways involved often include signal transduction mechanisms where the compound modulates the function of proteins involved in cellular processes.
Comparación Con Compuestos Similares
Dibenzofuran: A simpler structure without the benzoic acid group.
Benzofuran: Lacks the additional benzene ring present in dibenzofuran.
Dibenzothiophene: Contains a sulfur atom instead of an oxygen atom in the furan ring.
Uniqueness: 2-(Dibenzo[b,d]furan-3-carbonyl)benzoic acid is unique due to the combination of the dibenzofuran and benzoic acid moieties. This dual functionality provides a versatile platform for chemical modifications and applications that are not possible with simpler analogs.
This compound’s distinct structure and reactivity make it a valuable subject of study in various scientific disciplines, offering potential advancements in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
56260-29-8 |
|---|---|
Fórmula molecular |
C20H12O4 |
Peso molecular |
316.3 g/mol |
Nombre IUPAC |
2-(dibenzofuran-3-carbonyl)benzoic acid |
InChI |
InChI=1S/C20H12O4/c21-19(15-6-1-2-7-16(15)20(22)23)12-9-10-14-13-5-3-4-8-17(13)24-18(14)11-12/h1-11H,(H,22,23) |
Clave InChI |
KDUIEISNWUTUTI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)C(=O)C4=CC=CC=C4C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanol, 2-[2-[2-(decyloxy)ethoxy]ethoxy]-, hydrogen sulfate, ammonium salt](/img/structure/B12902923.png)
![5-Bromo-N-(2,6-dimethylphenyl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12902949.png)
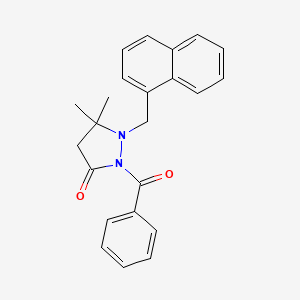

![Benzenesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B12902961.png)
![3,5-Bis[3,5-bis(decyloxy)phenyl]-1,2-oxazole](/img/structure/B12902967.png)
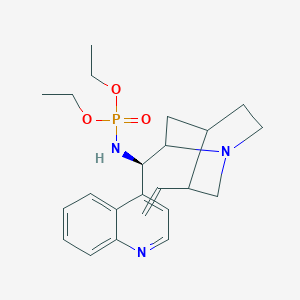

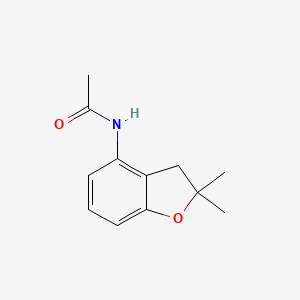
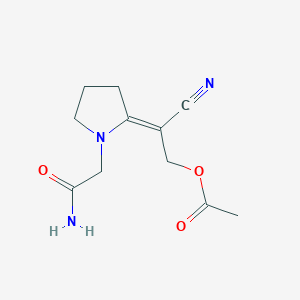
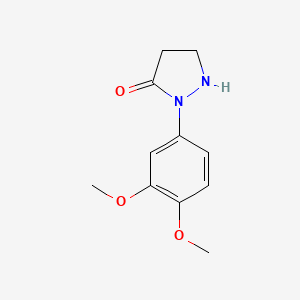
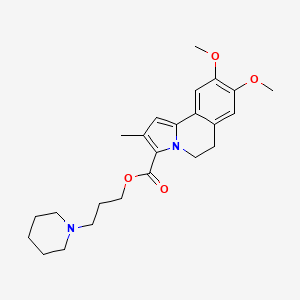
![3-Phenylimidazo[1,2-a]pyrimidine](/img/structure/B12903003.png)
